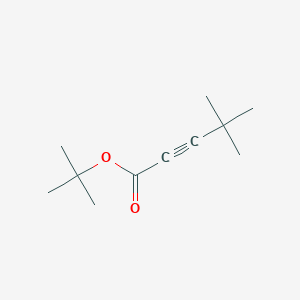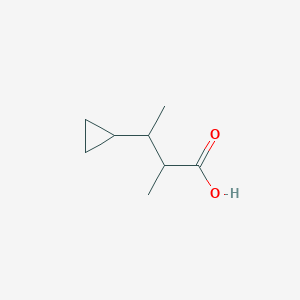
2-(Oxan-3-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxan-3-yl)morpholine is a versatile small molecule scaffold that has garnered attention in various fields of research and industryIts chemical formula is C₈H₁₅NO₂, and it has a molecular weight of 157.21 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-3-yl)morpholine typically involves the reaction of morpholine with oxirane derivatives under specific conditions. One common method is the cyclization of amino alcohols and α-haloacid chlorides, followed by reduction reactions . Another approach involves the use of aziridines and epoxides as starting materials, which undergo cyclization to form the morpholine ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of transition metal catalysis and stereoselective synthesis methods are common in industrial settings to ensure the efficient production of this compound .
化学反応の分析
Types of Reactions
2-(Oxan-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated morpholine compounds .
科学的研究の応用
2-(Oxan-3-yl)morpholine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Oxan-3-yl)morpholine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting its anticancer properties .
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog with a similar structure but lacking the oxane ring.
2-(Oxolan-3-yl)morpholine: Another closely related compound with slight structural variations.
Uniqueness
2-(Oxan-3-yl)morpholine stands out due to its unique combination of the morpholine and oxane rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
2-(oxan-3-yl)morpholine |
InChI |
InChI=1S/C9H17NO2/c1-2-8(7-11-4-1)9-6-10-3-5-12-9/h8-10H,1-7H2 |
InChIキー |
IDGVXOIOFUMMCR-UHFFFAOYSA-N |
正規SMILES |
C1CC(COC1)C2CNCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


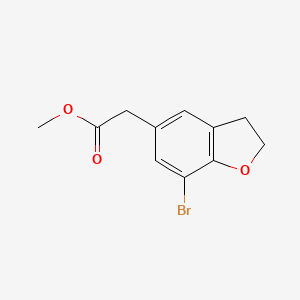
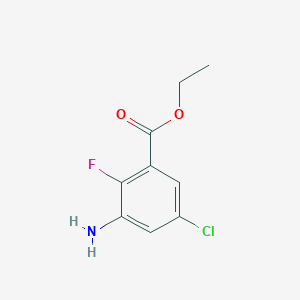
![tert-butylN-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate](/img/structure/B13567416.png)

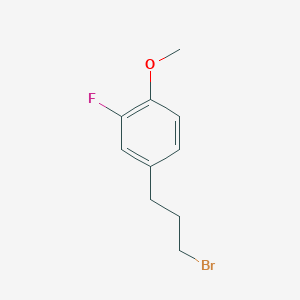
![5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine](/img/structure/B13567431.png)
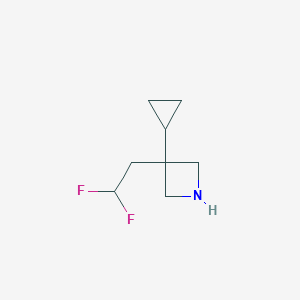
![(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13567435.png)
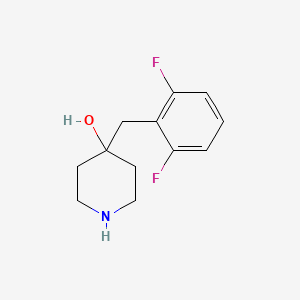
![[1,1'-Bi(cyclohexane)]-2-sulfonyl chloride](/img/structure/B13567440.png)
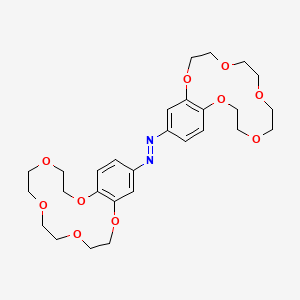
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine](/img/structure/B13567455.png)
